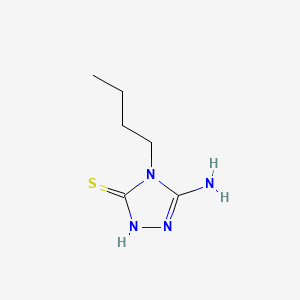
4-Butyl-5-imino-1,2,4-triazolidine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-5-imino-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. This compound is characterized by its unique structure, which includes a triazolidine ring with a thione group and an imino group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method utilizes a novel acidic ionic liquid as a catalyst. The reaction is carried out in a 60:40 water/ethanol mixture at room temperature, resulting in the formation of the target compound . Another method employs meglumine as a reusable catalyst under aqueous conditions, offering a simple and eco-friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as employing biodegradable catalysts and aqueous solvents, is encouraged to enhance the sustainability and efficiency of the production process.
化学反応の分析
Types of Reactions
4-Butyl-5-imino-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an antibiotic, the compound disrupts bacterial cell wall synthesis or function, leading to bacterial cell death .
類似化合物との比較
4-Butyl-5-imino-1,2,4-triazolidine-3-thione can be compared with other 1,2,4-triazolidine-3-thione derivatives, such as:
1,2,4-Triazolidine-3-thione: The parent compound without the butyl and imino substitutions.
4-Methyl-5-imino-1,2,4-triazolidine-3-thione: A similar compound with a methyl group instead of a butyl group.
4-Phenyl-5-imino-1,2,4-triazolidine-3-thione: A derivative with a phenyl group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
66870-10-8 |
|---|---|
分子式 |
C6H12N4S |
分子量 |
172.25 g/mol |
IUPAC名 |
3-amino-4-butyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-10-5(7)8-9-6(10)11/h2-4H2,1H3,(H2,7,8)(H,9,11) |
InChIキー |
YVYGAERHPMSKME-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NNC1=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















